1,1'-Carbonylbis(2-methylimidazole) is a chemical compound with the molecular formula C₉H₁₀N₄O and a molecular weight of approximately 190.20 g/mol. It is characterized by the presence of two 2-methylimidazole groups linked by a carbonyl functional group. The compound is known for its unique structural features, which contribute to its chemical properties and potential applications in various fields.
The compound appears as a solid with a melting point ranging from 218 to 220 degrees Celsius and has a density of approximately 1.29 g/cm³ . Its structure can be represented as follows:
textN N | |C - C = O | | C C | | N N
1,1'-Carbonylbis(2-methylimidazole) acts as a versatile coupling agent for the formation of amide bonds, peptide bonds, and esters. Its ability to activate carboxylic acids and promote condensation reactions makes it valuable in the synthesis of complex organic molecules [].
This compound has been investigated as a curing agent for epoxy resins. It effectively crosslinks epoxy molecules, leading to the formation of strong and durable polymers with potential applications in adhesives, coatings, and composite materials [].
Recent research suggests that 1,1'-Carbonylbis(2-methylimidazole) can act as a catalyst for various organic transformations. For example, it has been shown to promote the ring-opening polymerization of cyclic ethers and the cyclization of aldehydes [, ].
Studies have explored the potential of 1,1'-Carbonylbis(2-methylimidazole) in drug delivery applications. Its ability to form self-assembling structures has led to its investigation as a carrier for drug molecules, potentially improving drug targeting and efficacy [].
Research into the biological activity of 1,1'-carbonylbis(2-methylimidazole) suggests potential pharmacological properties. Compounds containing imidazole rings are often studied for their biological activities, including:
The synthesis of 1,1'-carbonylbis(2-methylimidazole) can be achieved through various methods:
Each method may yield different purity levels and require optimization based on desired applications.
1,1'-Carbonylbis(2-methylimidazole) has potential applications across several fields:
Interaction studies involving 1,1'-carbonylbis(2-methylimidazole) focus on its behavior in biological systems and its interactions with other molecules. These studies may include:
Such research is crucial for determining its viability as a pharmaceutical agent or industrial chemical.
Several compounds share structural similarities with 1,1'-carbonylbis(2-methylimidazole). Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methylimidazole | Single imidazole ring | Simpler structure; less complex reactivity |
Imidazole | Basic imidazole structure | Lacks carbonyl linkage; different reactivity |
Carbonylbis(2-methylimidazole) | Two imidazoles linked by carbonyl | Similar but lacks unique properties from bis-linkage |
Benzylimidazole | Contains benzyl group instead of methyl | Different functional group affecting reactivity |
The unique feature of 1,1'-carbonylbis(2-methylimidazole) lies in its dual imidazole structure connected by a carbonyl group, which influences its chemical behavior and potential applications beyond those of simpler imidazoles.
Irritant